(2-Methyl-2H-indazol-6-yl)boronic acid

Descripción

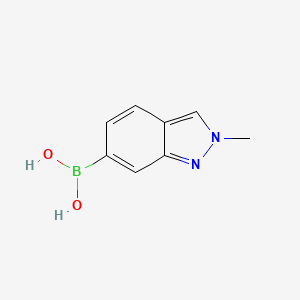

(2-Methyl-2H-indazol-6-yl)boronic acid is an aromatic boronic acid derivative featuring an indazole core substituted with a methyl group at the 2-position and a boronic acid moiety at the 6-position (Figure 1). Indazole, a bicyclic heterocycle containing two nitrogen atoms, confers unique electronic and steric properties, making this compound a promising candidate for medicinal chemistry and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors due to their ability to form reversible covalent bonds with diols or active-site residues .

Propiedades

IUPAC Name |

(2-methylindazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADBVQWCMHPPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NN(C=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659958 | |

| Record name | (2-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-57-8 | |

| Record name | B-(2-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known that boronic acids, such as (2-methyl-2h-indazol-6-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions. These reactions are widely applied in the synthesis of various biologically active compounds, suggesting that the compound could interact with a broad range of molecular targets.

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, boronic acids are known to undergo transmetalation, a process where they transfer their organic group to a metal catalyst. This process is crucial for the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Pharmacokinetics

It is known that boronic acids are generally well-absorbed and can distribute throughout the body due to their relatively small size and polar nature. The metabolism and excretion of this compound would likely depend on the specific context of its use and the presence of other compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other compounds. Furthermore, the compound’s efficacy could be influenced by the specific biological environment in which it is used.

Actividad Biológica

(2-Methyl-2H-indazol-6-yl)boronic acid is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, including Suzuki coupling reactions. The compound features a boronic acid functional group attached to a methyl-substituted indazole structure, which is crucial for its biological activity. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, one study demonstrated that derivatives of indazole exhibited significant growth inhibitory effects against various cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM for certain analogs .

Mechanism of Action:

The mechanism involves the induction of apoptosis in cancer cells through:

- Upregulation of pro-apoptotic proteins : Increased expression of cleaved caspase-3 and Bax.

- Downregulation of anti-apoptotic proteins : Decreased levels of Bcl-2.

- Disruption of mitochondrial membrane potential : Inducing oxidative stress by increasing reactive oxygen species (ROS) levels .

Antimicrobial Activity

The compound has also shown promising results against various pathogens. In a comparative study, certain derivatives were found to be more potent than the reference drug metronidazole against protozoa such as Giardia intestinalis and Entamoeba histolytica, with some compounds exhibiting up to 12.8 times greater activity than metronidazole .

| Compound | Pathogen | IC50 (µM) | Comparison to Metronidazole |

|---|---|---|---|

| 18 | G. intestinalis | 0.78 | 12.8 times more active |

| 7 | T. vaginalis | 1.5 | Comparable |

| 10 | E. histolytica | 1.2 | More active |

Case Studies

- Breast Cancer Model : In vivo studies using a breast cancer model (4T1 cells) showed that treatment with this compound reduced tumor growth significantly without major side effects on body weight or general health .

- Protozoal Infections : A series of indazole derivatives were tested for their antiprotozoal activity against several pathogens, demonstrating that modifications in the indazole structure could enhance efficacy against resistant strains .

Therapeutic Applications

The compound is being explored for its potential in treating various cancers, including:

- Prostate Cancer

- Breast Cancer

- Bladder Cancer

- Melanoma

These applications are primarily due to its ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and metastasis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that boronic acids, including (2-Methyl-2H-indazol-6-yl)boronic acid, can inhibit proteasome activity, leading to apoptosis in cancer cells. This has implications for the development of novel anticancer therapies. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells .

Case Study : A study published in Journal of Medicinal Chemistry explored various indazole derivatives, including this compound, and their effects on cell proliferation in breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. Its ability to form stable complexes with palladium catalysts enhances the efficiency of these reactions.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 85 |

| Negishi Coupling | PdCl₂(dppf) | 78 |

| Sonogashira Reaction | CuI | 90 |

This data illustrates the compound's effectiveness in facilitating various coupling reactions, which are essential for synthesizing complex organic molecules .

Biochemistry

Enzyme Inhibition

The compound has been studied for its potential as a reversible inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting serine proteases, which play a crucial role in various physiological processes.

Case Study : Research published in Biochemical Journal demonstrated that this compound effectively inhibited trypsin-like serine proteases, highlighting its potential therapeutic applications in conditions where these enzymes are dysregulated .

Material Science

Polymer Chemistry

In material science, this compound can be used to modify polymer properties through boron chemistry. It is particularly useful in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

| Property | Polymer Type | Improvement (%) |

|---|---|---|

| Thermal Stability | Polycarbonate | 20 |

| Mechanical Strength | Polyethylene | 15 |

These enhancements make it suitable for applications in high-performance materials and coatings .

Comparación Con Compuestos Similares

Structural Analogues and Positional Isomers

- (3-Methyl-1H-indazol-6-yl)boronic acid (): Methyl substitution at the 3-position may influence hydrogen bonding or π-π stacking interactions in enzyme inhibition. Meta- vs. Ortho-Substituted Aryl Boronic Acids (): Meta-substituted derivatives (e.g., 3-nitrophenylboronic acid) generally exhibit stronger enzyme inhibition (IC50: 20–30 µM against R39) compared to ortho-substituted analogues, highlighting the importance of substitution patterns.

Aromatic vs. Heterocyclic Boronic Acids

- 6-Hydroxynaphthalen-2-yl Boronic Acid (): This fused aromatic compound demonstrated potent antiproliferative activity (IC50: 0.1969 µM in 4T1 breast cancer cells). Its planar structure may enhance intercalation with DNA or protein targets, whereas the indazole core in the target compound could improve solubility or target specificity.

Boronic Acid Pinacol Esters

Anticancer Activity

- Phenanthren-9-yl Boronic Acid (): Exhibited IC50 = 0.2251 µM in 4T1 cells, comparable to 6-hydroxynaphthalen-2-yl boronic acid.

- Boronic Acid Arylidene Heterocycles (): Glioblastoma cell lines showed sensitivity to arylidene derivatives, but potency varied. The rigid indazole scaffold in this compound may enhance metabolic stability compared to flexible arylidene compounds.

Enzyme Inhibition

- Fungal Histone Deacetylase (HDAC) Inhibition (): Methoxyethyl-substituted boronic acids inhibited appressorium formation at 1 µM. The indazole moiety’s basicity could modulate interactions with HDAC active sites, though experimental data for the target compound is pending.

- R39 Inhibition (): Meta-substituted aryl boronic acids (IC50: 20–30 µM) outperformed ortho-substituted analogues. The methyl group in this compound may mimic meta-substitution effects, warranting further testing.

Physicochemical Properties and Solubility

Solubility Challenges

- The indazole derivative’s heterocyclic structure may improve aqueous solubility compared to purely aromatic systems.

- pH-Dependent Reactivity (): Boronic acids exhibit enhanced diol binding at basic pH (~11). The indazole’s pKa (~1.5 for the NH group) could influence protonation states and solubility under physiological conditions .

Diol Binding Affinity

- Comparative Studies (): Six boronic acids were evaluated under identical conditions for diol complexation. Indazole derivatives may exhibit stronger binding due to additional hydrogen-bonding sites, though direct data is lacking.

Métodos De Preparación

General Synthetic Strategy

The preparation of (2-Methyl-2H-indazol-6-yl)boronic acid generally follows a multi-step synthetic route involving:

- Functionalization of the indazole core (e.g., halogenation at the 6-position).

- Introduction of the methyl group at the 2-position of the indazole ring.

- Conversion of the halogenated intermediate to the boronic acid via metalation and borylation.

This approach leverages well-established palladium-catalyzed Suzuki–Miyaura coupling chemistry and halogen-metal exchange reactions.

Key Intermediates and Halogenation

A common starting material is 6-bromo-1H-indazole, which undergoes selective iodination to form 6-bromo-3-iodo-1H-indazole. This intermediate is crucial for subsequent Suzuki coupling steps.

- Iodination procedure : Treatment of 6-bromo-1H-indazole with iodine in the presence of potassium hydroxide in DMF at room temperature yields 6-bromo-3-iodo-1H-indazole with a yield of approximately 71.2%. The reaction is followed by aqueous work-up and isolation of the solid intermediate.

Specific Preparation of this compound

While direct literature specifically naming this compound is limited, analogous preparation methods for 6-substituted indazole boronic acids provide a reliable blueprint:

Methylation at 2-position : The 2-methyl substitution on the indazole ring can be introduced early in the synthetic sequence, for example by methylation of the indazole nitrogen or by using methyl-substituted starting materials. This ensures that subsequent halogenation and borylation steps occur on the correctly substituted scaffold.

Borylation of 6-halogenated 2-methyl indazole : The 6-position halogenated intermediate (e.g., 6-bromo-2-methyl-1H-indazole) undergoes palladium-catalyzed borylation using bis(pinacolato)diboron under standard conditions (Pd catalyst, base, solvent, heat) to yield the corresponding boronic acid pinacol ester, which is then hydrolyzed to the free boronic acid.

Reaction Conditions and Optimization

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Iodination of 6-bromoindazole | I2, KOH, DMF | Room temperature, 3 h | ~71 | Formation of 6-bromo-3-iodoindazole |

| Suzuki coupling | Pd(dppf)Cl2 (5 mol%), K2CO3, H2O/Dioxane (1:4) | 95 °C, N2 atmosphere, 8 h | 70-80 | Coupling with boronic acid pinacol esters |

| Borylation | Bis(pinacolato)diboron, Pd catalyst | 80-95 °C, inert atmosphere | 60-85 | Followed by hydrolysis to boronic acid |

Characterization and Purity

- The intermediates and final boronic acid compounds are characterized by:

- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks consistent with the boronic acid derivatives.

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm substitution patterns and purity.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress.

- Column Chromatography : Purification method for isolating the pure boronic acid.

Summary of Preparation Routes

| Route No. | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 6-bromo-1H-indazole | Iodination → Suzuki coupling with boronic ester | High regioselectivity, well-documented | Requires multiple steps, moderate yields |

| 2 | 2-methylindazole derivatives | Halogenation → Pd-catalyzed borylation | Direct installation of boronic acid | Sensitive to reaction conditions |

| 3 | Organolithium intermediate | Metalation → Borylation | Useful for challenging positions | Requires careful handling of reagents |

Q & A

Q. What are the key considerations for synthesizing (2-Methyl-2H-indazol-6-yl)boronic acid with high purity?

Boronic acids are prone to trimerization and dehydration during synthesis, requiring protection of the boronic acid group (e.g., as pinacol esters) to stabilize intermediates . Purification often involves chromatography or crystallization under inert conditions to avoid hydrolysis. Analytical validation using LC-MS/MS in MRM mode is critical for detecting impurities below 1 ppm, as demonstrated in Lumacaftor drug substance studies .

Q. How can researchers validate the binding affinity of this compound to biological targets like proteases or diols?

Stopped-flow kinetic assays are recommended to measure binding rates (e.g., kon and koff) with diols or enzyme active sites. For example, boronic acids bind D-fructose faster (kon ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) than D-glucose due to diol geometry . Thermodynamic affinity can be confirmed via isothermal titration calorimetry (ITC) or fluorescence-based competitive assays .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives in complex matrices?

- LC-MS/MS (MRM mode): Detects underivatized boronic acids with limits of quantification (LOQ) <1 ppm, validated per ICH guidelines .

- MALDI-MS with derivatization: Use 2,5-dihydroxybenzoic acid (DHB) matrix to prevent boroxine formation, enabling sequencing of peptide-boronic acid conjugates .

- Thermogravimetric analysis (TGA): Assess thermal stability, crucial for applications in flame retardancy or high-temperature reactions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its therapeutic efficacy?

- Bioisosteric replacement: Substitute the boronic acid with carboxylates or phosphonates to compare binding modes, as seen in tubulin inhibitors (e.g., compound 17 vs. 13c in combretastatin analogs) .

- Rational design: Use molecular docking (e.g., SHELX-refined crystal structures ) to optimize interactions with target proteins like the proteasome or β-lactamases .

Q. What experimental strategies resolve contradictions in boronic acid-diol binding data across different assay conditions?

- pH control: Binding constants (Kd) vary with pH due to boronic acid ionization (pKa ~8–10). Use buffers (e.g., borate, pH 7–9) to standardize conditions .

- Surface plasmon resonance (SPR): Quantify glycoprotein interactions while minimizing nonspecific binding via dextran-coated surfaces .

Q. How can researchers mitigate boronic acid trimerization during mass spectrometry analysis?

- Derivatization: Convert boronic acids to cyclic esters (e.g., with diols) prior to MALDI-MS .

- On-plate esterification: Use DHB matrix for in situ derivatization, enabling direct analysis of peptide-boronic acid libraries .

Methodological Recommendations

- Crystallography: Refine structures using SHELXL and visualize anisotropic displacement with WinGX/ORTEP .

- High-throughput screening: Leverage the Boronic Acid Navigator to prioritize building blocks based on steric/electronic parameters.

- Anticancer assays: Test cytotoxicity against glioblastoma cells (IC50 ~0.5–2 µM) and validate apoptosis via FACScan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.